bacteriocin BM1
Description
Properties
CAS No. |
155982-40-4 |
|---|---|
Molecular Formula |
C14H31NO4Si |
Synonyms |
bacteriocin BM1 |
Origin of Product |
United States |
Producer Organisms and Natural Occurrence of Carnobacteriocin Bm1
Primary Producer: Carnobacterium piscicola LV17B
Carnobacterium piscicola strain LV17B is a well-characterized primary producer of carnobacteriocin BM1. nih.govresearchgate.netualberta.caasm.org This strain is a lactic acid bacterium associated with chill-stored vacuum-packaged meat. asm.org The production of carnothis compound by C. piscicola LV17B is dependent on the presence of a 61-kb plasmid designated pCP40, which also carries genes involved in the production and immunity of carnobacteriocin B2. nih.govualberta.caasm.org While the structural gene for carnothis compound (cbnBM1) is located on the chromosome of C. piscicola LV17B, its expression and immunity require genes present on the plasmid pCP40. nih.govualberta.caasm.orgtandfonline.com
Carnothis compound is synthesized as a prebacteriocin with an 18-amino acid N-terminal extension. nih.gov Post-translational cleavage at a Gly-Gly site yields the mature peptide. nih.gov The mature carnothis compound consists of 43 amino acids and has a molecular mass of 4524.6 Da. nih.gov It shows significant amino acid homology to other class II bacteriocins containing the YGNGV amino acid motif near the N terminus. nih.gov
Associated Strains and Co-production with Other Bacteriocins (e.g., Carnobacteriocin B2)
Carnothis compound is frequently co-produced with other bacteriocins by various Carnobacterium strains. Notably, its expression has been shown to co-occur with the expression of carnobacteriocin B2, piscicolin 126, or piscicocin V1a. researchgate.netresearchgate.net
Carnobacterium piscicola LV17B co-produces carnothis compound and carnobacteriocin B2. nih.govualberta.caasm.org The genetic determinants for carnobacteriocin B2 are located on the plasmid pCP40, while the cbnBM1 gene is chromosomal. nih.govualberta.ca The production and immunity to both bacteriocins in C. piscicola LV17B are dependent on the presence of pCP40. ualberta.caasm.org The regulation of carnobacteriocin production in C. piscicola LV17B involves peptide-dependent quorum sensing, with carnobacteriocin B2 acting as an inducer molecule. asm.org
Another strain, Carnobacterium maltaromaticum UAL307, isolated from fresh pork, has been found to produce piscicolin 126 and carnothis compound, in addition to a novel circular bacteriocin (B1578144), carnocyclin A. nih.gov C. maltaromaticum LV17 also produces three class II bacteriocins, including carnothis compound. researchgate.netresearchgate.net
Genome analyses of various Carnobacterium strains have revealed the presence of the carnothis compound structural gene in a high percentage of C. maltaromaticum genomes (85%) and also in C. gallinarum genomes. mdpi.com This suggests a wider distribution of the genetic potential for producing carnothis compound among Carnobacterium species beyond C. piscicola LV17B. However, the expression of carnothis compound is often dependent on the presence of other gene clusters, such as those associated with carnobacteriocin B2, which contain genes for regulatory and secretion proteins. researchgate.netresearchgate.netnih.gov
Table 1: Examples of Carnobacterium Strains Producing this compound and Co-produced Bacteriocins
| Producer Strain | Co-produced Bacteriocins | Source/Notes |
| Carnobacterium piscicola LV17B | Carnobacteriocin B2 | Chill-stored vacuum-packaged meat asm.org |
| Carnobacterium maltaromaticum UAL307 | Piscicolin 126, Carnocyclin A | Fresh pork nih.gov |
| Carnobacterium maltaromaticum LV17 | Other Class II bacteriocins | Produces three class II bacteriocins researchgate.netresearchgate.net |
| Carnobacterium maltaromaticum CB1 | Carnocyclin A, Piscicolin 126 | Commercially used for biopreservation nih.gov |
| Carnobacterium maltaromaticum (various strains) | Carnobacteriocin B2, Piscicolin 126, Carnolysin | Genome analysis indicates potential mdpi.comasm.org |
Distribution and Ecological Niches of Producer Microorganisms
Carnobacterium species, including those that produce carnothis compound, are widely distributed in various environments. They are commonly found in cold and temperate habitats. oup.com
Key ecological niches for Carnobacterium species include:
Foods: They are frequently isolated from a range of food products, particularly those stored under refrigeration or modified atmospheres, such as fish products (e.g., smoked salmon), meat and sausages, and cheese. oup.comnih.govasm.org C. piscicola LV17B, a primary producer of carnothis compound, is associated with chill-stored vacuum-packaged meat. asm.org
Aquatic Environments: Carnobacterium strains have been isolated from aquatic environments, including salmon and extreme environments like Antarctic ecosystems. researchgate.net
Animal Sources: They can be found in the intestines of animals, such as Atlantic salmon. nih.govasm.org
The ability of Carnobacterium species to grow at low temperatures, under anaerobic conditions, and with increased CO2 concentrations makes them well-suited to these diverse ecological niches, particularly in refrigerated and vacuum-packaged foods. oup.comontosight.ai Their presence in these environments is significant, and research has focused on their role in the microbial ecology of foods, including their potential to inhibit the growth of spoilage and pathogenic bacteria like Listeria monocytogenes. oup.comresearchgate.netnih.govasm.org
Table 2: Ecological Niches of Carnobacterium Species (including potential BM1 producers)
| Ecological Niche | Examples of Associated Products/Environments |
| Foods | Fish products (smoked salmon), Meat, Sausages, Cheese |
| Aquatic Environments | Salmon, Antarctic ecosystems |
| Animal Intestines | Atlantic salmon |
| Chill-stored foods | Vacuum-packaged meat |
The distribution of the carnothis compound gene cluster among environmental isolates of C. maltaromaticum is reported to be wide, although its expression is contingent upon the presence of additional genes involved in regulation and secretion, often linked to other bacteriocin gene clusters like that of carnobacteriocin B2. researchgate.netresearchgate.net
Biosynthesis and Molecular Biology of Carnobacteriocin Bm1
Genetic Determinants and Gene Cluster Organization
The genetic basis for carnobacteriocin BM1 production is characterized by an unusual organization involving genes located on both the bacterial chromosome and a plasmid. tandfonline.com
Chromosomal Localization of the Structural Gene
The structural gene for carnothis compound, designated cbnBM1, is located on the chromosome of the producer strain Carnobacterium maltaromaticum LV17B. asm.orgtandfonline.comoup.comresearchgate.netualberta.caresearchgate.netoup.commdpi.comresearchgate.netasm.org This chromosomal location is notable, as many other bacteriocin (B1578144) genes are plasmid-encoded. tandfonline.comresearchgate.netasm.org The chromosomal locus also includes cbiBM1, which encodes the immunity protein for carnothis compound. asm.orgresearchgate.netresearchgate.net
Plasmid-Dependent Expression and Associated Genes (e.g., Immunity, Export)
Despite the chromosomal location of the structural gene, the expression, activation, and export of carnothis compound are dependent on the presence of a 61-kb plasmid, pCP40, in C. maltaromaticum LV17B. nih.govasm.orgtandfonline.comoup.comresearchgate.netualberta.caresearchgate.netoup.com This plasmid carries genes essential for the production of carnobacteriocin B2 (CbnB2) and also provides functions required for CbnBM1. nih.govasm.orgtandfonline.comoup.comresearchgate.netualberta.caresearchgate.net Specifically, genes located on pCP40 encode a peptide autoinducer and a peptide antibiotic secretion/processing system. researchgate.net The plasmid-borne locus contains a three-component regulatory system (cbnS-cbnK-cbnR), and genes for an ABC transporter (cbnT) and its accessory protein (cbnD), which are involved in the export of both CbnB2 and CbnBM1. asm.orgresearchgate.netnih.govnih.gov The immunity protein for CbnBM1 is encoded by the chromosomal gene cbiBM1, located downstream of cbnBM1. asm.orgualberta.ca
A summary of the genetic determinants and their locations is presented in the table below:
| Genetic Determinant | Location | Function |
| cbnBM1 | Chromosome | Encodes prethis compound |
| cbiBM1 | Chromosome | Encodes immunity protein for CbnBM1 |
| pCP40 plasmid genes | Plasmid | Regulation, Export, Processing, Immunity (for CbnB2) |
| cbnS, cbnK, cbnR | Plasmid (pCP40) | Three-component regulatory system |
| cbnT | Plasmid (pCP40) | ABC transporter |
| cbnD | Plasmid (pCP40) | Transport accessory protein |
Analysis of Operon Structure and Regulatory Elements
The genes involved in carnothis compound production are organized into operons, and their expression is subject to sophisticated regulation. The chromosomal locus contains the cbnBM1-cbiBM1 operon. asm.orgnih.govnih.gov Transcription of this operon, along with plasmid-borne operons like cbnB2-cbiB2 and cbnXY, occurs primarily in induced cultures. asm.orgnih.govnih.gov These transcripts are coregulated through an inducer-mediated transcriptional control mechanism. asm.orgnih.govnih.gov The regulation involves a peptide-pheromone dependent quorum-sensing system, which can be triggered by the bacteriocin itself or an autoinducer peptide. oup.comresearchgate.netoup.com This system utilizes two- and three-component signal transduction systems encoded on the pCP40 plasmid. asm.orgoup.comresearchgate.netoup.comnih.govnih.gov The promoter regions of the coregulated cbn operons share similarities, containing imperfect direct repeats characteristic of Agr-like regulated promoters. asm.orgnih.govnih.gov
Translational and Post-Translational Processing
Carnothis compound is synthesized as an inactive precursor that undergoes specific processing steps to become a mature, active peptide.
Prebacteriocin Synthesis and Leader Peptide Cleavage
Carnothis compound is initially synthesized as a prebacteriocin, which includes an N-terminal leader peptide. nih.govresearchgate.netmdpi.commdpi.comscielo.brfrontiersin.org This leader peptide is typically 15 to 30 residues long and contains a characteristic double-glycine motif (-Gly-Gly-) immediately preceding the cleavage site. nih.govresearchgate.netmdpi.comscielo.brfrontiersin.org For CbnBM1, the prebacteriocin has an 18-amino acid N-terminal extension. nih.govresearchgate.net Cleavage of this leader peptide at the Gly-Gly site is a crucial step in the maturation process, yielding the mature, active bacteriocin. nih.govresearchgate.netmdpi.comscielo.br The leader peptide is thought to play a role in keeping the bacteriocin inactive within the cell and serving as a recognition signal for the export machinery. mdpi.comasm.orgmdpi.com
Maturation Pathways and Enzyme Systems
The maturation and export of carnothis compound, like other Class IIa bacteriocins with double-glycine leader peptides, are mediated by a dedicated transport system. mdpi.commdpi.comscielo.brfrontiersin.org This system primarily involves an ATP-binding cassette (ABC) transporter and an accessory protein, both encoded by genes on the pCP40 plasmid (cbnT and cbnD). asm.orgresearchgate.netnih.govnih.govmdpi.com The ABC transporter is responsible for the cleavage of the leader peptide at the double-glycine motif and the subsequent translocation of the mature bacteriocin across the cytoplasmic membrane. mdpi.comscielo.brfrontiersin.org The accessory protein is thought to facilitate this membrane translocation and potentially assist in leader peptide processing. mdpi.com The cleavage of the leader peptide by the ABC transporter is integrated with the translocation process. scielo.br
Data on the mature carnothis compound peptide:
| Property | Value | Source |
| Mature Length | 43 amino acids | nih.govbicnirrh.res.inresearchgate.net |
| Molecular Mass | 4524.6 Da | nih.govresearchgate.net |
| N-terminal Motif | YGNGV | nih.govbicnirrh.res.inresearchgate.netfrontiersin.org |
Immunity Mechanisms of Producer Strains
Bacteria that produce bacteriocins, such as Carnothis compound, employ specific immunity mechanisms to prevent self-intoxication. asm.orgconicet.gov.arpsu.eduunit.no This self-protection is crucial for the survival of the producer strain in environments where the bacteriocin is active. The immunity to Carnothis compound is primarily mediated by a dedicated immunity protein. researchgate.netresearchgate.netualberta.canih.gov
Specific Immunity Protein Functionality
The immunity to Carnothis compound is conferred by a specific immunity protein, encoded by the cbiBM1 gene. researchgate.netresearchgate.netualberta.canih.gov This gene is located downstream of the cbnBM1 structural gene, which encodes the precursor of Carnothis compound. researchgate.netresearchgate.netualberta.canih.gov While Carnothis compound and Carnobacteriocin B2 share some amino acid homology and similar antimicrobial spectra, the immunity protein for Carnobacteriocin B2 (CbiB2) does not confer immunity to Carnothis compound, highlighting the specificity of these immunity proteins. asm.orgnih.gov
The immunity proteins for class IIa bacteriocins, including the putative immunity protein for Carnothis compound, typically range from 81 to 115 amino acids in length and exhibit considerable sequence variation. mdpi.comasm.org The C-terminal region of these proteins is implicated in the specific recognition of their cognate bacteriocins. mdpi.com Studies on other class IIa bacteriocin immunity proteins suggest they may fold into a globular structure containing an antiparallel four-helix bundle in aqueous solutions. mdpi.com
Experimental evidence indicates that the immunity protein acts specifically towards its related bacteriocin. conicet.gov.ar For pediocin-like bacteriocins, a well-supported model suggests that the immunity protein can interact with a complex formed between the bacteriocin and its receptor on the target cell membrane, potentially the mannose phosphotransferase system (man-PTS), thereby interrupting the subsequent steps leading to cell death. conicet.gov.arunit.nomdpi.comacs.org While the exact mechanism for Carnothis compound immunity is still under investigation, it is likely to involve a similar interaction that prevents the bacteriocin from effectively permeabilizing the producer cell membrane. researchgate.netasm.org
Molecular Basis of Self-Protection
The molecular basis of self-protection in Carnothis compound producer strains lies in the co-expression of the cbnBM1 structural gene and the cbiBM1 immunity gene. researchgate.netresearchgate.netualberta.canih.govmdpi.com The cbiBM1 gene encodes the immunity protein that specifically neutralizes or counteracts the effect of Carnothis compound within the producer cell or at the cell membrane. researchgate.netresearchgate.netualberta.canih.govasm.org
Genetic analysis has shown that the presence of a specific DNA locus containing genes involved in bacteriocin production and immunity is required for both the production of and immunity to Carnothis compound. ualberta.canih.govasm.org In Carnobacterium piscicola LV17B, while the cbnBM1 and cbiBM1 genes are located on the chromosome, their activation and export are dependent on genes located on plasmid pCP40, which also encodes Carnobacteriocin B2. oup.comresearchgate.netualberta.caasm.org This suggests a complex regulatory network involving both chromosomal and plasmid-borne elements in controlling Carnothis compound production and immunity. researchgate.netualberta.caasm.org
Transcription analysis has revealed that the cbnBM1-cbiBM1 operon is transcribed in induced cultures, indicating a regulated expression of both the bacteriocin and its immunity protein. nih.govasm.org This co-regulation ensures that the immunity protein is present when the bacteriocin is being produced, providing timely protection to the producer cell. The promoter regions of the cbn operons, including cbnBM1-cbiBM1, contain direct repeats that resemble those in Agr-like regulated promoters, suggesting a role for quorum sensing in the transcriptional control of these genes. nih.gov
Although the precise molecular interaction between the Carnothis compound immunity protein and the bacteriocin or its target in the producer cell is not fully elucidated, the immunity protein is thought to prevent the bacteriocin from forming pores or disrupting the cell membrane of the producer strain. conicet.gov.arunit.nomdpi.com Unlike some immunity mechanisms where the immunity protein is secreted to inactivate the bacteriocin extracellularly, studies on a related immunity protein (CbiB2) suggest that the majority of the intracellular pool is located in the cytoplasm, with a smaller proportion associated with the membrane. ualberta.caasm.orgnih.gov This localization suggests that the immunity protein may exert its protective effect intracellularly or at the membrane surface.
The high specificity of the immunity protein for its cognate bacteriocin is a key aspect of the molecular basis of self-protection. conicet.gov.armdpi.comasm.orgacs.org This specificity ensures that the producer strain is immune to its own bacteriocin while remaining active against sensitive competitor strains.
Mechanisms of Antimicrobial Action of Carnobacteriocin Bm1
Interactions with Target Bacterial Membranes
The initial and crucial step in the antimicrobial action of Carnobacteriocin BM1 involves its interaction with the membrane of susceptible bacterial cells. This interaction is multifaceted, leading to membrane permeabilization and disruption of essential cellular functions.
Pore Formation Models and Membrane Permeabilization
A key mechanism by which Carnothis compound exerts its effect is through the formation of pores in the target bacterial membrane. This pore formation leads to increased membrane permeability, allowing the leakage of vital intracellular components. Class IIa bacteriocins, including Cbn BM1, kill sensitive bacteria by forming pores in their membranes, resulting in the loss of the proton-motive force and depletion of ATP. nih.govnih.gov This permeabilization facilitates the efflux of essential intracellular substances such as K+ ions, amino acids, and other low-molecular-weight molecules necessary for cell viability. nih.govnih.gov
The process of membrane permeabilization by bacteriocins is generally hypothesized to involve several steps: initial binding to the membrane, insertion into the lipid bilayer, and subsequent assembly into pore structures. bicnirrh.res.inresearchgate.net While specific pore formation models for Cbn BM1 are often discussed in the context of general models proposed for other bacteriocins like nisin (e.g., the barrel-stave and wedge models), the fundamental principle involves the peptide integrating into the membrane to create conductive pathways. researchgate.net The amphiphilic nature of the C-terminal α-helix in class IIa bacteriocins is believed to be critical for its insertion into the hydrophobic core of the membrane and the subsequent induction of hydrophilic pore formation. nih.govresearchgate.net Research indicates that the characteristics of these pores, such as their size, stability, and ion conductivity, can vary among different bacteriocins. nih.gov
Dissipation of Transmembrane Electrical Potential
A significant consequence of pore formation by Carnothis compound is the dissipation of the transmembrane electrical potential (Δψ), which is a major component of the proton motive force (PMF). The PMF is essential for various cellular processes, including ATP synthesis and active transport. Cbn BM1 and other class IIa bacteriocins dissipate the transmembrane electrical potential by forming pores. nih.govbicnirrh.res.in Studies specifically investigating the action of an oxidized form of Cbn BM1 on C. maltaromaticum DSM20730 demonstrated that the bacteriocin (B1578144) perturbed the Δψ component of the proton-motive force, but not the ΔpH component, specifically in bacteria in the log growth phase. researchgate.net This targeted disruption of the electrical potential across the membrane is a primary factor in the loss of cellular energy and subsequent cell death.
Impact on Intracellular ATP Levels and Cellular Metabolism
The dissipation of the proton motive force, driven by the pore-forming activity of Carnothis compound, directly leads to a rapid depletion of intracellular ATP levels in sensitive bacteria. nih.govnih.govnih.govnih.gov ATP is the primary energy currency of the cell, and its depletion severely compromises cellular metabolism. The loss of both the PMF and sufficient ATP levels halts essential energy-dependent processes such as active transport of nutrients and ions, as well as the biosynthesis of crucial macromolecules like DNA, RNA, and proteins. This widespread disruption of metabolic activities is a critical factor in the irreversible damage and killing of target cells by Cbn BM1.
Receptor-Mediated Activity
While membrane interaction and pore formation are central to the action of Carnothis compound, evidence suggests that its activity is often mediated or enhanced by interaction with specific components on the surface or within the membrane of target bacteria.
Role of Specific Membrane Proteins (e.g., Mannose Phosphotransferase System)
The Mannose Phosphotransferase System (Man-PTS) has been strongly implicated as a receptor or target molecule for many class IIa bacteriocins, including Carnothis compound. nih.govnih.gov Research indicates a strong correlation between the sensitivity of bacterial strains to class IIa bacteriocins and the presence and expression of genes encoding components of the Man-PTS. nih.gov Studies have shown that mutants resistant to certain class IIa bacteriocins exhibit reduced or absent expression of Man-PTS genes. Conversely, introducing Man-PTS encoding genes into a resistant strain through heterologous expression can restore sensitivity to these bacteriocins. The Man-PTS is a multi-component system, and studies suggest that specific subunits, such as the IID component, play a role in determining sensitivity. The Man-PTS family is phylogenetically diverse, and it appears that only members belonging to phylogenetic group I function effectively as receptors for class IIa bacteriocins, with the efficiency of the receptor being dependent on its phylogenetic position. nih.gov
Binding Specificity and Adsorption to Target Cell Components
The initial interaction between cationic bacteriocins like Carnothis compound and the target bacterial cell is often attributed to electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane, such as anionic lipids. nih.govnih.govnih.gov This initial, potentially non-specific adsorption to the membrane surface is thought to facilitate a more specific and crucial interaction with a proteinaceous receptor, such as the Man-PTS. nih.gov
The C-terminal region of class IIa bacteriocins, particularly its amphiphilic α-helical structure, is involved in membrane insertion and contributes to the determination of target cell specificity. researchgate.net While the interaction with a specific protein receptor appears to be critical for the full efficiency and narrow spectrum of activity characteristic of many class IIa bacteriocins, some studies suggest that direct interactions with membrane lipids can also lead to membrane permeabilization, indicating that a protein receptor might not be absolutely essential for all aspects of activity in all cases. nih.govbicnirrh.res.innih.gov The binding specificity can also be influenced by the physiological state of the target bacteria, as demonstrated by the altered membrane fluidity and sensitivity of C. maltaromaticum DSM20730 to Cbn BM1 depending on its growth phase. researchgate.net Furthermore, studies on the regulatory mechanisms of carnobacteriocins BM1 and B2 suggest that while the C-terminal domain of associated peptide pheromones interacts relatively non-specifically with a receptor, the N-terminal domain provides specificity for induction.
Data Tables:
However, the search results do provide some examples of minimal inhibitory concentrations (MICs) for Cbn BM1 against various target bacteria. This data illustrates the range of its activity against different strains and can be presented in a table.
Table 1: Minimal Inhibitory Concentrations (MICs) of Carnothis compound against various target bacteria
| Target Bacterium | Strain | MIC (µg/ml) |
|---|---|---|
| Carnobacterium divergens | LV13 | 93 |
| Carnobacterium piscicola | UAL26 | 128 |
| Lactobacillus plantarum | ATCC 4008 | 8 |
| Pediococcus parvulus | ATCC 19371 | 8 |
| Listeria monocytogenes | ATCC 15313 | 64 |
| Listeria innocua | ATCC 33090 | 32 |
| Enterococcus faecium | ATCC 11576 | 16 |
| Enterococcus faecalis | ATCC 19433 | 32 |
| Enterococcus faecium | ATCC 19434 | 8 |
Carnothis compound (Cbn BM1) is a Class IIa bacteriocin produced by Carnobacterium maltaromaticum and Carnobacterium piscicola. nih.govnih.gov It is a small, heat-stable peptide. nih.gov Carnothis compound is also known as piscicocin V1b and is likely identical to piscicocin V1b. nih.govresearchgate.netasm.org The structural gene for carnothis compound and its immunity gene are located on the chromosome. researchgate.net The activation and export of carnothis compound are dependent on genes found on plasmid pCP40, which also encodes carnobacteriocin B2. researchgate.netoup.com Production of carnothis compound, along with carnobacteriocin B2, involves a peptide-pheromone dependent quorum-sensing mechanism regulated by two- and three-component signal transduction systems. researchgate.netoup.com
The proposed mechanism of action for Class IIa bacteriocins, including carnothis compound, involves the permeabilization of the target cell membrane. asm.org This process is generally accepted to occur in two steps. researchgate.net The physicochemical properties of the target bacterial surface are thought to influence the antimicrobial activity of Class IIa bacteriocins. researchgate.net Studies on the mechanism of action of an oxidized form of Cbn BM1 on C. maltaromaticum DSM20730 revealed that the antibacterial activity is dependent on the physiological state of the target bacteria. nih.gov Membrane integrity assessments and atomic force microscopy showed morphological damage only in actively dividing cells. nih.gov Fluorescence anisotropy measurements indicated significant modifications in membrane fluidity induced by Cbn BM1, specifically in bacteria in the log growth phase. nih.gov Furthermore, the Δψ component, but not the ΔpH component, of the proton-motive force was disrupted only in bacteria in the log growth phase. nih.gov These findings suggest that the antimicrobial mechanism of action of a Class IIa bacteriocin can be modulated by the physiological state of the target bacteria. nih.gov
Spectrum of Inhibitory Activity
Carnothis compound is primarily active against Gram-positive bacteria. researchgate.net
Efficacy Against Gram-Positive Bacteria (e.g., Listeria monocytogenes)
Carnothis compound demonstrates activity against a range of Gram-positive bacteria, including Carnobacterium sp., Enterococcus sp., Lactobacillus sp., and Listeria sp. strains. researchgate.net Class IIa bacteriocins are characterized by their strong inhibitory effect on Listeria. asm.orgoup.comnih.gov Listeria monocytogenes, a significant foodborne pathogen, is among the most sensitive indicator strains for Class IIa bacteriocins. asm.orgoup.comifremer.frnih.gov
Studies have shown that the sensitivity of Listeria monocytogenes strains to Cbn BM1 can vary. ifremer.fr For instance, Listeria monocytogenes EGDe exhibits sensitivity to Cbn BM1 specifically when the cells are in the exponential growth phase. researchgate.net Research evaluating the antilisterial activity of bacteriocin-producing Carnobacterium strains, including those producing carnothis compound, against a collection of L. monocytogenes strains isolated from the smoked salmon industry showed that all tested Listeria strains were inhibited, although with differing sensitivities. ifremer.fr
Data on the minimum inhibitory concentrations (MICs) of carnothis compound against various Gram-positive bacteria highlight its efficacy. According to one database, the MIC of carnothis compound against Listeria monocytogenes ATCC 15313 is 64 µg/ml, and against Listeria innocua ATCC 33090 is 32 µg/ml. bicnirrh.res.in It also shows activity against Enterococcus faecium and Enterococcus faecalis strains with MICs ranging from 8 to 32 µg/ml, and against certain Carnobacterium and Lactobacillus strains. bicnirrh.res.in
Here is a table summarizing some reported MIC values for Carnothis compound:
| Target Strain | MIC (µg/ml) | Source |
| Carnobacterium divergens LV13 | 93 | bicnirrh.res.in |
| Carnobacterium piscicola UAL26 | 128 | bicnirrh.res.in |
| Lactobacillus plantarum ATCC 4008 | 8 | bicnirrh.res.in |
| Pediococcus parvulus ATCC 19371 | 8 | bicnirrh.res.in |
| Listeria monocytogenes ATCC 15313 | 64 | bicnirrh.res.in |
| Listeria innocua ATCC 33090 | 32 | bicnirrh.res.in |
| Enterococcus faecium ATCC 11576 | 16 | bicnirrh.res.in |
| Enterococcus faecalis ATCC 19433 | 32 | bicnirrh.res.in |
| Enterococcus faecium ATCC 19434 | 8 | bicnirrh.res.in |
While primarily active against Gram-positive bacteria, bacteriocins from Gram-positive bacteria are typically ineffective against Gram-negative bacteria due to the presence of the outer membrane. oup.comnih.gov However, studies have explored the activity of carnothis compound in combination with EDTA, which can weaken the outer membrane of Gram-negative bacteria. oup.comnih.gov In one study, Cbn BM1 showed weak activity against Pseudomonas aeruginosa when combined with EDTA, but no effect on the growth of Escherichia coli or Salmonella Typhimurium under the tested conditions. oup.comnih.gov
Comparative Analysis with Other Class IIa Bacteriocins
Class IIa bacteriocins share considerable sequence similarity, particularly in their distinctive N-terminal part, and are known for their strong antilisterial activity. oup.comnih.gov Despite large regions of sequence identity and close homology in the N-terminus, Class IIa bacteriocins can exhibit considerable disparity in their antimicrobial activity spectra. oup.com
Carnothis compound is considered to be in a subgroup of Class IIa bacteriocins that includes enterocin (B1671362) P and sakacin A, based on C-terminal sequence similarities. oup.com Carnothis compound is identical to piscicocin V1b. nih.govasm.org A comparative study of piscicocin V1a (another Class IIa bacteriocin from Carnobacterium piscicola V1) and piscicocin V1b (carnothis compound) showed that while their antagonistic spectrum is the same, piscicocin V1a is approximately 100 times more active than piscicocin V1b against indicator strains. nih.govasm.org This suggests that while the conserved N-terminal domain may be involved in receptor recognition and an "all-or-none" response, the C-terminal variable and hydrophobic domain might determine the intensity of the antagonistic response. nih.gov
Another comparative study involving four purified Class IIa bacteriocins (pediocin PA-1, enterocin A, sakacin P, and curvacin A) and their activity towards a variety of indicator strains, including Listeria monocytogenes, indicated that pediocin PA-1 and enterocin A were generally more active and had a broader inhibitory spectrum than sakacin P and curvacin A. asm.orgnih.gov Enterocin A was found to be the most effective among these four in inhibiting Listeria, with lower MICs. asm.org This highlights that even within the Class IIa subgroup, there are differences in potency and spectrum of activity.
Combinations of carnothis compound and carnobacteriocin B2 have demonstrated a synergistic mode of action against sensitive target bacteria, leading to significantly reduced MICs (between 2- and 15-fold) compared to the bacteriocins used alone. researchgate.netnih.gov This suggests that combinations of carnobacteriocins could potentially enhance their antibacterial efficacy. researchgate.netnih.gov
Regulation of Carnobacteriocin Bm1 Production
Quorum Sensing Systems in Bacteriocin (B1578144) Expression
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on cell density. researchgate.netasm.org In many Gram-positive bacteria, including Carnobacterium species, the production of peptide antibiotics like bacteriocins is regulated by peptide-pheromone dependent quorum-sensing systems. oup.comresearchgate.netasm.org
For carnobacteriocins BM1 and B2, a peptide-pheromone dependent quorum-sensing mode is involved in their regulation. oup.comresearchgate.net This system typically involves two- or three-component signal transduction systems. researchgate.netasm.org A three-component system, common in the regulation of class IIa bacteriocins, consists of an inducer peptide (pheromone), a transmembrane histidine protein kinase (receptor), and a cytosolic response regulator. psu.eduasm.orgmdpi.com The inducer peptide is synthesized at low levels and secreted. asm.org As cell density increases, the concentration of the pheromone rises. asm.org At a certain threshold concentration, the pheromone activates the histidine protein kinase, which in turn phosphorylates the response regulator. asm.orgualberta.ca The phosphorylated response regulator then stimulates the transcription of genes involved in bacteriocin production, transport, and immunity. psu.edunih.govasm.orgualberta.ca
In Carnobacterium piscicola LV17B, the regulation of carnobacteriocin production involves peptide-dependent quorum sensing. asm.org Activation and export of carnobacteriocin BM1 are dependent on genes located on plasmid pCP40, which includes the cbnS-cbnK-cbnR three-component regulatory system gene cassette, as well as genes for a peptide autoinducer (cbnT) and a secretion/processing system (cbnD). researchgate.net The chromosomal cbnBM1 and cbiBM1 (immunity protein) genes are transcribed only in induced cultures, and their transcription is coregulated and subject to inducer-mediated transcriptional control. asm.org The promoter regions of the cbn operons contain imperfect direct repeats similar to those found in Agr-like regulated promoters. asm.org
While the cbnBM1 gene is chromosomal, its expression is dependent on the presence of the plasmid pCP40, which carries the necessary regulatory and export genes. researchgate.nettandfonline.comasm.org This suggests that BM1 expression is regulated in conjunction with other bacteriocins, such as B2, and appears to be controlled by other bacteriocinogenic systems. researchgate.netresearchgate.net
Environmental Factors Influencing Production (e.g., pH, Temperature, Medium Composition)
A multitude of fermentation factors, including medium composition, temperature, and pH, can significantly influence bacteriocin production, and this influence is often strain-specific. asm.orgmdpi.com
Medium composition, such as the source of yeast extract, can also influence bacteriocin production. collectionscanada.gc.ca The presence of preservatives like sodium lactate (B86563) and sodium diacetate has been shown to increase the expression of carnothis compound genes in C. maltaromaticum ATCC PTA-5313, particularly during the stationary phase of growth. ualberta.ca However, the presence of Listeria monocytogenes can reduce this effect, even though L. monocytogenes alone does not affect gene expression in the absence of preservatives. ualberta.ca
Growth Phase-Dependent Expression
Bacteriocin production in Carnobacterium species, including carnothis compound, is often dependent on the growth phase of the producer strain. researchgate.netcollectionscanada.gc.ca In Carnobacterium piscicola LV17, bacteriocin production is observed during exponential growth when inoculated at high cell densities (≥ 106 colony-forming units per ml), but not at lower densities (≤ 104 cfu/ml) even in the stationary phase, indicating a dependence on inoculum size. nih.gov This suggests a link between cell density and the initiation of bacteriocin production, consistent with quorum sensing regulation. nih.gov
Transcriptional analysis has revealed that the regulation of bacteriocin production by inoculum size occurs at the transcriptional level, with the cbnBM1 transcript being detected in induced cultures. nih.gov
Furthermore, the expression of carnothis compound has been shown to increase during the stationary phase of growth, particularly in the presence of preservatives. ualberta.cascispace.com This indicates that while quorum sensing initiates production at a sufficient cell density (often reached during exponential or late exponential phase), environmental factors can further influence expression levels as the culture enters the stationary phase. ualberta.canih.govscispace.com
Ecological and Evolutionary Aspects of Carnobacteriocin Bm1
Role in Microbial Competition and Community Dynamics
Bacteriocins are antimicrobial peptides that are believed to give producing bacteria a competitive advantage in their ecological niche. nih.gov Carnobacteriocin BM1 is no exception, contributing to the ability of C. maltaromaticum to inhibit the growth of competing bacteria, thereby influencing the structure and dynamics of microbial communities. researchgate.netnih.gov
The production of bacteriocins like carnothis compound is a key factor in the antagonistic interactions observed within and between bacterial species. nih.gov For instance, in food environments such as vacuum-packaged meats, the production of carnothis compound by C. maltaromaticum can suppress the growth of spoilage and pathogenic bacteria like Listeria monocytogenes. nih.govbeefresearch.ca This inhibitory activity helps the producing strain to establish and maintain its presence in the community. nih.gov
The effectiveness of carnothis compound in microbial competition is often dependent on environmental conditions and the physiological state of the target cells. researchgate.net Studies have shown that the antimicrobial action of carnothis compound can be more pronounced against actively growing cells in the logarithmic phase compared to those in the stationary phase. researchgate.net Furthermore, the production of carnothis compound can be influenced by factors such as temperature and the presence of inducing peptides, highlighting a regulated response to the competitive landscape. mdpi.com
In some instances, C. maltaromaticum strains that produce multiple bacteriocins, including carnothis compound, exhibit a broader spectrum of inhibition and a higher potency against target organisms. nih.gov For example, the synergistic action of carnothis compound and another bacteriocin (B1578144), carnobacteriocin B2, has been demonstrated to be more effective against sensitive bacteria than either bacteriocin alone. researchgate.net This suggests a complex interplay of different antimicrobial compounds in mediating microbial competition.
The table below summarizes the inhibitory spectrum of C. maltaromaticum, which is often attributed to the production of bacteriocins like carnothis compound.
| Target Bacteria | Inhibition by C. maltaromaticum |
| Gram-positive bacteria | Intergeneric inhibition observed nih.gov |
| Listeria monocytogenes | Inhibition is a key application nih.govbeefresearch.ca |
| Carnobacterium spp. | Intraspecific inhibition occurs nih.gov |
| Gram-negative bacteria | Limited to no inhibition nih.gov |
Evolutionary Trajectories of Bacteriocin Genes and Clusters
The genes responsible for the production of carnothis compound have undergone a complex evolutionary journey, shaped by selection pressures and genetic exchange. The structural gene for carnothis compound is typically located on the chromosome of C. maltaromaticum. oup.comtandfonline.com However, its expression and secretion are often dependent on a plasmid-borne gene cluster that also encodes for another bacteriocin, carnobacteriocin B2. nih.govoup.com This genetic linkage suggests a co-evolutionary relationship between the two bacteriocin systems.
Genomic analyses of various C. maltaromaticum strains have revealed the widespread presence of the carnothis compound biosynthetic gene cluster (BGC). mdpi.com In a study of 39 Carnobacterium spp. genomes, the carnothis compound BGC was found in 85% of C. maltaromaticum genomes, indicating its significance for the species. mdpi.com The conservation of this BGC across numerous strains points to its beneficial role in the fitness and survival of C. maltaromaticum.
Variations in the bacteriocin gene clusters among different strains suggest ongoing evolutionary adaptation. For instance, while the structural gene for carnothis compound shows high identity across many strains, novel variants with slight amino acid sequence changes have also been identified. nih.gov These variations may lead to altered activity spectra or increased potency, reflecting an evolutionary arms race with competing bacteria.
The organization of bacteriocin genes in operons is a common feature in lactic acid bacteria. oup.com In the case of class IIa bacteriocins like carnothis compound, the gene cluster typically includes genes for the bacteriocin precursor, an immunity protein, an ABC transporter, and an accessory protein for secretion. nih.govasm.org The specific arrangement of these genes can vary, and in some cases, components required for bacteriocin production are located on different genetic elements, as seen with the chromosomal location of the carnothis compound structural gene and the plasmid location of its export machinery. oup.comtandfonline.com This separation could allow for more flexible regulation and evolution of the bacteriocin system.
The table below provides an overview of the genetic organization of carnothis compound production.
| Genetic Component | Location | Function |
| cbnBM1 (structural gene) | Chromosome oup.comtandfonline.com | Encodes the carnothis compound precursor peptide. |
| Immunity gene | Chromosome oup.com | Provides self-protection to the producing cell. |
| Export and activation genes (cbnKRTD) | Plasmid (e.g., pCP40) nih.govoup.com | Required for the processing and secretion of carnothis compound. |
Horizontal Gene Transfer and Dissemination of Bacteriocinogenic Traits
Horizontal gene transfer (HGT) is a major driver of bacterial evolution, allowing for the rapid acquisition of new traits, including bacteriocin production. The dissemination of bacteriocinogenic traits among Carnobacterium species and other bacteria is facilitated by mobile genetic elements such as plasmids and transposons. tandfonline.com
The plasmid-borne nature of many bacteriocin gene clusters, including the components necessary for carnothis compound activity, makes them amenable to transfer between strains and even across species and genera. tandfonline.comnih.gov This is supported by the observation that some bacteriocin gene clusters in C. maltaromaticum are located within integrative and conjugative elements (ICEs), which are known to mediate HGT. nih.gov
The presence of highly similar bacteriocin gene clusters in distantly related bacteria provides strong evidence for HGT. nih.gov For example, the genetic determinants for some class IIa bacteriocins are found on plasmids that can be transferred via conjugation. nih.gov While direct evidence for the horizontal transfer of the entire carnothis compound system as a single unit is not explicitly detailed, the modular nature of its genetic determinants (chromosomal structural gene and plasmid-encoded export machinery) suggests a complex history of genetic exchange. oup.comtandfonline.com
The ecological niche can influence the prevalence and transfer of bacteriocin genes. In environments with high microbial density and competition, such as food matrices, the ability to produce bacteriocins is a significant advantage, likely driving the selection and spread of these genes through HGT. asm.org The presence of the carnothis compound gene in a high percentage of C. maltaromaticum strains isolated from food products underscores its importance in these environments. mdpi.comasm.org
Production Strategies and Engineering of Carnobacteriocin Bm1
Fermentation Optimization for Enhanced Yields
The native production of bacteriocins like BM1 is often low, necessitating the optimization of fermentation processes to achieve yields suitable for industrial application. Production is closely linked to the producer strain's growth, exhibiting primary metabolite kinetics where the bacteriocin (B1578144) is synthesized during the active growth phase and ceases as cells enter the stationary phase. uliege.beresearchgate.net
The composition of the growth medium is a critical factor influencing the biomass and bacteriocin output of Carnobacterium strains. Key nutritional components such as carbon and nitrogen sources, as well as minerals, directly impact metabolic activity and peptide synthesis. researchgate.net
For Carnobacterium maltaromaticum, the producer of carnobacteriocin BM1, various media components have been studied to maximize bacteriocin production. While specific optimization data for BM1 is often linked with its co-produced counterpart, carnobacteriocin B2, general principles for Carnobacterium fermentation apply. Research indicates that the choice of carbon source can significantly regulate bacteriocin biosynthesis. researchgate.net Similarly, the availability of specific amino acids and organic nitrogen sources is crucial for the ribosomal synthesis of these peptides. researchgate.net Dynamic modeling of C. maltaromaticum growth has shown that optimizing the culture medium and operating conditions can favor the production of specific metabolites, a principle that extends to bacteriocin synthesis. mdpi.com
Table 1: Factors Influencing Bacteriocin Production in Lactic Acid Bacteria
| Factor Category | Specific Component/Condition | Influence on Production |
|---|---|---|
| Nutrients | Carbon Sources (e.g., trehalose, mannitol) | Primary energy source, can regulate gene expression. mdpi.comresearchgate.net |
| Nitrogen Sources (e.g., fish peptone) | Provides building blocks (amino acids) for peptide synthesis. researchgate.net | |
| Minerals (e.g., MnSO₄) | Act as cofactors for enzymes involved in metabolism. researchgate.net | |
| Environmental | Acetic Acid | Can act as an inducer for bacteriocin production in some cases. oup.com |
This table presents generalized factors for bacteriocin production, with specific examples drawn from studies on various lactic acid bacteria, including Carnobacterium.
Controlled bioreactor environments allow for the precise manipulation of physicochemical parameters to enhance bacteriocin yields. For C. maltaromaticum, temperature and pH are paramount. The optimal temperature for bacteriocin production by C. maltaromaticum has been found to be around 19-25°C. uliege.beresearchgate.net Growth and bacteriocin production can occur over a wide pH range, with studies demonstrating effective growth at pH levels between 6.0 and 9.5. mdpi.com
Bacteriocin production by Carnobacterium piscicola LV17 is dependent on the initial inoculum size. nih.gov A high inoculum of ≥ 10⁶ CFU/ml results in bacteriocin production during the exponential growth phase. nih.gov In contrast, a low inoculum of ≤ 10⁴ CFU/ml fails to produce detectable bacteriocin levels, even in the stationary phase. nih.gov This regulation occurs at the transcriptional level and is autoregulated by the presence of the bacteriocin itself, which acts as an induction factor. nih.gov Kinetic studies show that maximum production is typically reached in the late exponential phase of growth, after which production ceases. researchgate.net
Media Component Refinement
Heterologous Expression Systems
To overcome low yields from native producers and simplify purification, researchers have turned to heterologous expression systems. This involves cloning the bacteriocin structural gene into a well-characterized host organism capable of high-density cultivation and high-level protein expression. nih.gov
Food-grade lactic acid bacteria (LAB), such as Lactococcus lactis, are attractive hosts for producing bacteriocins intended for food applications. nih.gov These organisms are generally recognized as safe (GRAS) and possess the necessary genetic and secretory machinery for efficient bacteriocin production. ucc.ie While many class IIa bacteriocins have been successfully expressed in L. lactis, challenges remain. asm.org The expression of carnothis compound is complex because although its structural gene is on the chromosome, its regulation and immunity often depend on genes located on a separate plasmid that also codes for carnobacteriocin B2. nih.govpsu.edu This genetic linkage presents a hurdle for transferring BM1 production to a heterologous LAB host, as the entire regulatory and immunity cassette may be required for functional expression. psu.edumdpi.com
Escherichia coli is the most common host for recombinant protein production due to its rapid growth, well-understood genetics, and the availability of numerous expression tools. nih.gov However, as a Gram-negative bacterium, it lacks the specific processing and secretion systems of LAB and is not a food-grade organism. asm.org
A significant challenge in producing bacteriocins in E. coli is potential toxicity to the host and the formation of insoluble inclusion bodies. A common strategy to overcome this is to express the bacteriocin as a fusion protein with a highly soluble partner, such as thioredoxin (Trx). nih.govnih.gov This approach has been successfully applied to carnobacteriocins BM1 and B2. nih.gov
Further advances in optimizing production in E. coli include:
Inducer Substitution: The standard inducer for the lac expression system, IPTG, is toxic and expensive. Replacing it with lactose (B1674315) has been shown to improve the overexpression of carnobacteriocin fusion proteins. nih.govfrontiersin.org
Purification Strategy: The fusion protein can be purified using methods like thermal coagulation and affinity chromatography. nih.gov Subsequent cleavage to release the pure bacteriocin is a critical step. nih.govnih.gov
These optimizations have led to the production of up to 320 mg of pure carnothis compound and B2 per liter of culture in an E. coli system, a yield four to ten times higher than other heterologous systems reported at the time. nih.gov
Table 2: Comparison of Heterologous Production Strategies for Carnothis compound
| Host System | Expression Vector/System | Key Strategy | Reported Yield | Reference |
|---|
The asterisk indicates the use of a fusion protein construct.
Recombinant Production in Food-Grade Lactic Acid Bacteria
Rational Design and Mutagenesis for Functional Enhancement
Rational design involves altering the amino acid sequence of a bacteriocin to improve its characteristics, such as stability, solubility, or antimicrobial potency. researchgate.net This is based on understanding the structure-function relationship of the peptide. core.ac.uk For class IIa bacteriocins, the N-terminal region containing the conserved YGNGV motif is crucial for activity, while the C-terminal region is associated with target specificity. researchgate.netoup.com
A notable example of rational design applied to carnothis compound was performed to facilitate its purification from a heterologous expression system. nih.gov The fusion protein was designed to be cleaved by cyanogen (B1215507) bromide (CNBr), which cuts specifically after methionine residues. nih.gov However, the native carnothis compound sequence contains a methionine at position 41. nih.gov To prevent the bacteriocin itself from being cleaved, site-directed mutagenesis was used to substitute this methionine with a valine (M41V). nih.gov This modification had some impact on the bacteriocin's activity but allowed for efficient chemical cleavage of the fusion tag, demonstrating the feasibility of engineering bacteriocins for production purposes. nih.gov
Table 3: Example of Rational Design in Carnothis compound
| Mutation | Purpose | Method | Outcome | Reference |
|---|
Applications of Carnobacteriocin Bm1 in Non Clinical Systems
Biopreservation in Food Systems
The application of bacteriocins like carnobacteriocin BM1 in food systems is a natural preservation method aimed at preventing spoilage and enhancing food safety. nih.gov They are active against a range of food spoilage and pathogenic bacteria. oup.comnih.gov
Use of Bacteriocin-Producing Starter Cultures
Certain strains of Carnobacterium maltaromaticum that produce carnothis compound, often in combination with other bacteriocins like carnocyclin A and piscicolin 126, are used as protective or starter cultures in food fermentation processes and for biopreservation. nih.govnih.govresearchgate.netmdpi.com These cultures can inhibit the growth of undesirable bacteria, including the pathogen Listeria monocytogenes, in various food matrices. nih.govrsc.org While some carnobacteria can cause spoilage, specific strains producing bacteriocins are explored for their protective effects. oup.com
Integration into Food Packaging Materials
Integrating bacteriocins into food packaging materials offers a way to extend shelf life and improve safety by providing a continuous release of antimicrobial compounds onto the food surface. While the provided search results specifically mention the development of polythene films activated with an antilisterial bacteriocin (B1578144) from Lactobacillus curvatus asm.org, the principle applies to other bacteriocins like carnothis compound, which could potentially be incorporated into packaging systems to inhibit bacterial growth on the surface of packaged foods.
Efficacy in Specific Food Matrices (e.g., Meat Products)
Carnothis compound has demonstrated efficacy in specific food matrices, particularly meat products. Carnobacterium maltaromaticum strains producing carnothis compound, often alongside other bacteriocins, have been approved for use on meat products to control the growth of Listeria monocytogenes. ualberta.cascispace.comualberta.ca Research has investigated the expression of the carnothis compound gene (cbnBM1) in C. maltaromaticum inoculated onto ready-to-eat meat products like ham, demonstrating gene expression during storage. ualberta.caualberta.ca The combination of bacteriocins produced by certain C. maltaromaticum strains has been found to be effective as a biopreservative in vacuum-packaged meat products. nih.govualberta.ca The efficacy of carnothis compound can be influenced by the physiological state of the target bacteria within the food matrix. nih.gov
Potential in Agricultural Systems
While the primary focus of research on carnothis compound has been in food preservation, bacteriocins in general are being explored for potential applications in agriculture. This can include their use as alternatives to antibiotics in animal husbandry or for controlling plant pathogens. The provided search results mention the potential use of carnobacteria as probiotic cultures in aquaculture oup.com, suggesting a role in animal health within agricultural settings. However, specific detailed research findings on the direct application of carnothis compound in broader agricultural systems beyond this are limited in the provided context.
Future Directions in Biotechnology and Bioengineering
The study of carnothis compound and other bacteriocins is an active area in biotechnology and bioengineering. The gene-encoded nature of bacteriocins makes them amenable to bioengineering approaches to potentially enhance their activity or modify their target specificity. mdpi.com Understanding the biosynthesis, regulation, and genetics of class II bacteriocins like carnothis compound is beneficial for both scientific research and industrial applications. mdpi.com Research continues into the mechanisms of action of these bacteriocins, including how their activity is influenced by factors like the physiological state of target bacteria. nih.gov Future directions may involve developing novel delivery systems, exploring synergistic combinations with other antimicrobials, and engineering strains for improved bacteriocin production or targeted activity. researchgate.netnih.govresearchgate.netasm.org
Advanced Research Methodologies for Carnobacteriocin Bm1 Studies
Genomic and Proteomic Approaches for Gene and Protein Identification
The identification and characterization of carnobacteriocin BM1 rely on a combination of genomic and proteomic strategies, often termed proteogenomics, which bridges the gap between genetic information and functional protein expression. longdom.org
Genomic Identification: The structural gene for carnothis compound has been identified on the chromosome of producer organisms like Carnobacterium piscicola LV17B and various Carnobacterium maltaromaticum strains. researchgate.netoup.commdpi.com However, its expression and export are uniquely dependent on genes located on a plasmid, pCP40, which also carries the genes for another bacteriocin (B1578144), carnobacteriocin B2. oup.com Early research utilized probes synthesized from the N-terminal amino acid sequence of the purified protein to locate the corresponding structural gene on the chromosome. researchgate.net Modern genome mining efforts routinely use specialized bioinformatics tools to screen entire bacterial genomes for bacteriocin biosynthetic gene clusters (BGCs), successfully identifying the carnothis compound cluster in numerous Carnobacterium isolates. mdpi.comnih.govmdpi.com
Proteomic Identification: The definitive identification of the carnothis compound peptide involves its purification from the bacterial culture supernatant, followed by detailed characterization. researchgate.net Proteomic techniques are central to this process. Initial purification often involves multiple chromatography steps. researchgate.net Subsequently, Edman degradation is employed to determine the N-terminal amino acid sequence of the mature peptide. researchgate.net Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS), is used to precisely determine the molecular mass of the purified peptide, confirming its identity and post-translational processing. researchgate.netnih.gov These analyses have established that mature carnothis compound is a 43-amino acid peptide with a molecular mass of 4524.6 Da, which is processed from a larger precursor protein by cleaving an 18-amino acid N-terminal extension. researchgate.net
Structural Biology Techniques (e.g., NMR, Mass Spectrometry) for Elucidating Structure-Function Relationships
Understanding the relationship between the structure of carnothis compound and its antimicrobial function is a key area of research, heavily reliant on structural biology techniques.
Mass Spectrometry (MS): Beyond protein identification, MS is crucial for structural characterization. It confirms the exact molecular weight of the mature bacteriocin, which validates the cleavage site of the precursor peptide and ensures the absence of unexpected post-translational modifications. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific high-resolution 3D structure for carnothis compound is not extensively detailed in available literature, the structures of highly similar class IIa bacteriocins, such as carnobacteriocin B2, have been determined by NMR. asm.org These studies provide a robust model for the structure of carnothis compound. Class IIa bacteriocins are cationic peptides characterized by two distinct domains: a conserved N-terminal region that forms a three-stranded antiparallel β-sheet-like structure, stabilized by a conserved disulfide bridge, and a more variable C-terminal region that forms an amphiphilic α-helix. asm.org This amphiphilic nature is critical for the peptide's ability to interact with and disrupt the cell membranes of target bacteria. NMR studies on the precursor form of carnobacteriocin B2 have also revealed that the N-terminal leader sequence folds back onto the mature part of the peptide, which likely interferes with its ability to interact with membranes, explaining why the precursor peptide has reduced antimicrobial activity. asm.org
Biophysical Techniques for Membrane Interaction Studies
Biophysical techniques are essential for investigating the mechanism by which carnothis compound exerts its antimicrobial activity, which primarily involves interaction with and disruption of the target cell's cytoplasmic membrane. psu.edu The mode of action for class IIa bacteriocins is understood as a multi-step process initiated by the binding of the bacteriocin to the target cell membrane. asm.org
This interaction is driven by both electrostatic and hydrophobic forces between the positively charged bacteriocin and the negatively charged phospholipids (B1166683) in the bacterial membrane. asm.org Research indicates that the specificity of many class IIa bacteriocins is determined by their interaction with a membrane-bound receptor, often identified as components of the mannose phosphotransferase system (Man-PTS). nih.gov The IIC and IID components of the Man-PTS form a membrane complex that is believed to act as the docking site for the bacteriocin. nih.gov Following this initial binding, the bacteriocin inserts into the membrane, leading to permeabilization through the formation of pores. This disruption dissipates the cell's proton motive force, leading to leakage of essential ions and molecules, and ultimately, cell death. psu.edu
Bioinformatics Tools for Comparative Genomics and Predictive Analysis
Bioinformatics is an indispensable part of modern research on carnothis compound, enabling rapid analysis of genomic data for discovery and functional prediction. nih.govnumberanalytics.com A variety of specialized software tools are used for comparative genomics and to predict the presence and function of bacteriocin-related genes.
| Tool Name | Application in Carnothis compound Research | References |
| antiSMASH | (antibiotics & Secondary Metabolite Analysis Shell) A web server and standalone tool that identifies biosynthetic gene clusters (BGCs) for a wide range of secondary metabolites, including Ribosomally Synthesized and Post-translationally modified Peptides (RiPPs) like carnothis compound. | mdpi.comnih.govnih.gov |
| BAGEL | (Bacteriocin and RiPP Gene-cluster prediction) A specialized tool focused on the identification and annotation of bacteriocin gene clusters in bacterial genomes. It is frequently used to mine Carnobacterium genomes for bacteriocins, including carnothis compound. | mdpi.comnih.govmdpi.comnih.gov |
| BLAST | (Basic Local Alignment Search Tool) Used to compare the nucleotide or amino acid sequences of the carnothis compound gene and protein against public databases to find homologous sequences, determine evolutionary relationships, and classify the bacteriocin and its associated immunity protein. | mdpi.comnih.gov |
| SignalP | A server that predicts the presence and location of signal peptide cleavage sites in protein sequences. It is used to identify the N-terminal leader peptide that is cleaved to produce the mature, active carnothis compound. | mdpi.com |
| Machine-Learning Classifiers | Advanced computational algorithms have been developed to predict the functional properties of antimicrobial peptides from their primary sequence. For instance, some tools can predict the ability of a peptide to induce negative Gaussian curvature in membranes, a biophysical hallmark of membrane-permeating antimicrobial peptides. | escholarship.org |
Future Research Directions and Open Questions in Carnobacteriocin Bm1 Research
Elucidation of Detailed Molecular Mechanisms
While class IIa bacteriocins like carnobacteriocin BM1 are known to target the cytoplasmic membrane of Gram-positive bacteria and form pores, the precise molecular mechanisms involved require further investigation. researchgate.netasm.orgconicet.gov.ar Understanding the detailed interactions between carnothis compound and specific components of the target cell membrane, such as lipids and proteins (e.g., mannose permease systems), is crucial. asm.orgconicet.gov.ar Research is needed to fully characterize the structural changes in both the bacteriocin (B1578144) and the membrane during pore formation. The role of specific amino acid residues in the binding and insertion process of carnothis compound into the membrane needs further mapping through structure-function relationship studies. nih.gov Such detailed molecular insights can pave the way for designing modified or enhanced variants of carnothis compound with improved activity or a broader spectrum.
Understanding Complex Regulatory Networks
The production of carnothis compound is influenced by complex regulatory networks, including quorum sensing systems. asm.orgresearchgate.netnih.govnih.gov In C. maltaromaticum LV17B, the production of carnothis compound and B2 is regulated by a three-component system involving a peptide autoinducer (CS), a sensor kinase (CbnK), and a response regulator (CbnR). asm.orgnih.govpsu.edu Although transcriptional regulation has been observed, the intricate details of how these components interact and transduce signals to control the expression of cbnBM1 and cbiBM1 are not fully elucidated. asm.orgnih.govnih.gov Further research is needed to understand the roles of other potential regulatory elements and environmental factors that may influence carnothis compound production. asm.org Dissecting these complex networks can lead to strategies for optimizing bacteriocin production by the producer strains.
Addressing Bacteriocin Resistance Evolution in Target Strains
The emergence of resistance in target bacteria is a significant challenge for the sustained use of any antimicrobial agent, including bacteriocins. asm.orgnih.gov While information on resistance to bacteriocins is less extensive compared to conventional antibiotics, studies suggest that resistance can arise through modifications in cell surface receptors or membrane properties. asm.orgnih.gov The mechanisms by which target strains develop resistance specifically to carnothis compound need to be thoroughly investigated. asm.org This includes identifying the genetic and physiological changes that confer resistance and understanding the evolutionary pressures that drive these changes. nih.govmdpi.com Research into resistance mechanisms will be vital for developing strategies to mitigate or overcome the development of resistance in target pathogens in environments where carnothis compound is applied.
Exploration of Synergistic Interactions with Other Antimicrobials
Exploring the potential synergistic interactions between carnothis compound and other antimicrobial agents, including other bacteriocins or conventional antibiotics, is a promising area of research. Studies have already demonstrated synergistic activity between carnothis compound and carnobacteriocin B2 against sensitive target bacteria, leading to reduced minimum inhibitory concentrations. researchgate.netnih.gov Further research is needed to systematically evaluate combinations of carnothis compound with a wider range of antimicrobials to identify synergistic pairs. dntb.gov.uaoup.com Understanding the mechanisms behind these synergistic effects could lead to the development of more potent antimicrobial formulations and potentially help in combating multi-drug resistant strains.
Development of Novel Delivery Systems for Non-Clinical Applications
For the effective application of carnothis compound in non-clinical settings, such as food preservation, the development of novel and efficient delivery systems is crucial. researchgate.netnih.govoup.com Current challenges include maintaining the stability and activity of the bacteriocin in various food matrices and ensuring its targeted delivery to the site of microbial contamination. oup.com Future research should focus on exploring different encapsulation techniques, incorporation into active packaging materials, or development of controlled-release formulations. oup.com These advancements in delivery systems will enhance the practical utility of carnothis compound as a biopreservative agent.
Q & A
Q. What criteria are used to classify bacteriocin BM1 within existing bacteriocin taxonomies?
this compound classification requires structural characterization (e.g., molecular weight, post-translational modifications) and functional analysis (e.g., antimicrobial spectrum, mode of action). Class I bacteriocins (e.g., lantibiotics) are defined by modified amino acids like lanthionine, while Class II lacks such modifications and is subdivided based on target specificity or peptide structure. Comparative genomic analysis of the BM1-producing strain’s biosynthetic gene cluster (e.g., presence of LanB/LanC genes for Class I) is critical .
Q. What standardized methodologies are recommended for assessing this compound’s antimicrobial activity?
Use agar well diffusion assays to quantify inhibition zones against indicator strains (e.g., S. aureus, E. coli), with activity expressed in arbitrary units (AU/mL). Include controls for protease sensitivity (e.g., treatment with proteinase K) to confirm proteinaceous nature. Minimum inhibitory concentration (MIC) assays in broth cultures further validate dose-dependent effects .
Q. How can researchers ensure reproducibility in this compound production protocols?
Document critical growth parameters: pH (optimized near 5.0–6.0 for LAB), temperature (20–30°C), and carbon/nitrogen sources (e.g., glucose and yeast extract). Use Plackett-Burman designs to identify significant factors, and validate batches via HPLC or MALDI-TOF for purity .
Q. What safety assessments are necessary prior to in vitro application of this compound?
Confirm GRAS (Generally Recognized As Safe) status of the producer strain via genomic screening for virulence factors (e.g., antibiotic resistance genes). Assess cytotoxicity using mammalian cell lines (e.g., Caco-2) and hemolytic activity against erythrocytes .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound yield under variable growth conditions?
Employ a central composite design (CCD) with factors like pH, temperature, and incubation time. Fit data to a second-order polynomial model (e.g., ) to predict optimal conditions. Validate the model using a fermenter (e.g., 50 L scale) with <5% deviation between predicted and experimental yields .
Q. What experimental strategies address contradictory data in this compound production optimization?
Conduct sensitivity analysis to identify confounding variables (e.g., trace element concentrations). Replicate experiments under controlled bioreactor conditions (pH-stat, dissolved oxygen monitoring). Use ANOVA to partition variance sources (e.g., substrate batch variability) and refine the model .
Q. How can this compound’s target specificity be modified for tailored applications?
Engineer peptide sequences via site-directed mutagenesis (e.g., altering residues in the lipid II-binding domain for enhanced Gram-positive activity). Combinatorial approaches, such as fusion with cell-penetrating peptides, can broaden spectrum . Validate changes using surface plasmon resonance (SPR) to measure binding affinity.
Q. What in vivo models are suitable for evaluating this compound’s impact on gut microbiota?
Use SPF BALB/c mice (6–8 weeks old) gavaged with BM1-producing LAB. Collect fecal samples pre/post-treatment for 16S rRNA sequencing (V3–V4 regions). Analyze α/β-diversity metrics (Shannon index, PCoA) and quantify BM1 activity via agar diffusion from luminal extracts .
Q. How can multi-omics approaches elucidate this compound’s mechanism of action?
Integrate transcriptomics (RNA-seq of target bacteria post-exposure), proteomics (2D gel electrophoresis for stress-response proteins), and metabolomics (LC-MS for cell wall precursor accumulation). Cross-reference with databases like KEGG to map disrupted pathways .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
